
5/6 Tet-fam-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5/6 Tet-fam-OH is a fluorescent dye commonly used in various scientific research applications. It is known for its ability to label biomolecules, making it a valuable tool in fields such as molecular biology, biochemistry, and medical diagnostics. The compound has a molecular formula of C₃₇H₃₇Cl₄NO₉ and a molecular weight of 781.50 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5/6 Tet-fam-OH typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorescein derivatives.
Reaction Conditions: The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale reactors and purification systems such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
5/6 Tet-fam-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can modify the functional groups attached to the fluorescein core.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified fluorescein derivatives with altered fluorescence, while substitution reactions can produce a variety of labeled biomolecules.
科学的研究の応用
5/6 Tet-fam-OH is widely used in scientific research due to its fluorescent properties. Some key applications include:
Molecular Biology: Used for labeling nucleic acids and proteins, facilitating studies on gene expression and protein interactions.
Biochemistry: Employed in enzyme assays and other biochemical analyses to track molecular changes.
Medical Diagnostics: Utilized in diagnostic assays, including fluorescence in situ hybridization (FISH) and flow cytometry, to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
作用機序
The mechanism by which 5/6 Tet-fam-OH exerts its effects is primarily based on its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as light of a different wavelength. This fluorescence can be detected and measured, allowing researchers to track the presence and quantity of labeled molecules. The molecular targets and pathways involved include interactions with nucleic acids, proteins, and other biomolecules, depending on the specific application.
類似化合物との比較
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar properties but different functional groups.
Rhodamine: Another fluorescent dye with distinct spectral properties.
Cy3 and Cy5: Fluorescent dyes used in similar applications but with different excitation and emission wavelengths.
Uniqueness
5/6 Tet-fam-OH is unique due to its specific fluorescence characteristics, which make it particularly suitable for certain applications where other dyes may not perform as well. Its ability to label a wide range of biomolecules and its compatibility with various detection methods further enhance its utility in scientific research.
特性
CAS番号 |
2007920-60-5 |
|---|---|
分子式 |
C37H37Cl4NO9 |
分子量 |
781.5 g/mol |
IUPAC名 |
[2',4,7,7'-tetrachloro-6'-(2,2-dimethylpropanoyloxy)-6-(6-hydroxyhexylcarbamoyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H37Cl4NO9/c1-35(2,3)33(46)49-26-16-24-19(14-21(26)38)37(20-15-22(39)27(17-25(20)48-24)50-34(47)36(4,5)6)29-28(32(45)51-37)23(40)13-18(30(29)41)31(44)42-11-9-7-8-10-12-43/h13-17,43H,7-12H2,1-6H3,(H,42,44) |
InChIキー |
QABCEGBFUSZXFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)NCCCCCCO)Cl)Cl)OC(=O)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






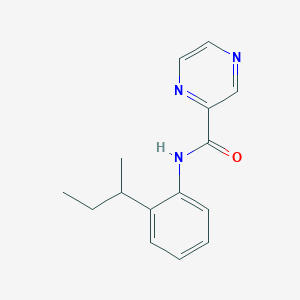
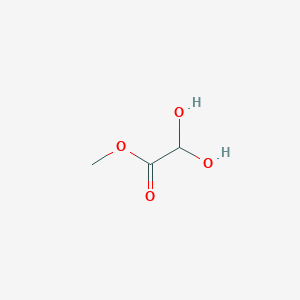
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
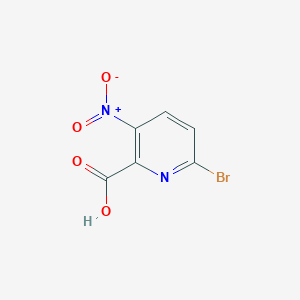
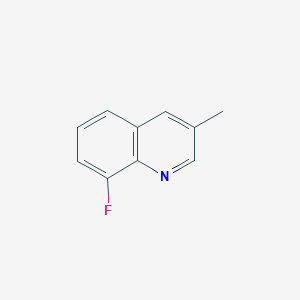
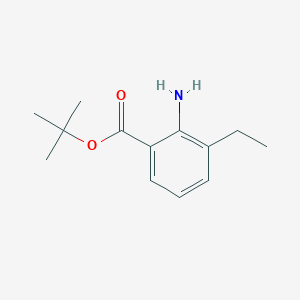
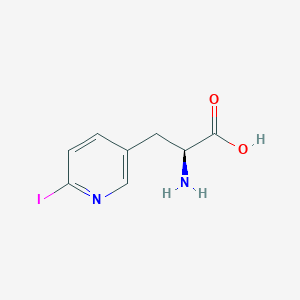
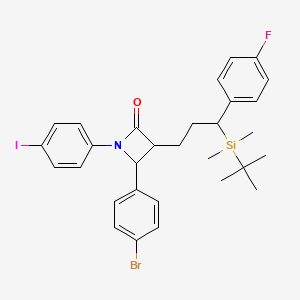
![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)
![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)
